A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 3-methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride
A Comprehensive Technical Guide to the Molecular Weight and Exact Mass of 3-methyl-1-phenyl-1H-pyrazol-5-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is paramount. This guide provides an in-depth analysis of the molecular weight and exact mass of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, a compound of interest for its potential applications in medicinal chemistry. Understanding these fundamental properties is a critical first step in drug discovery, influencing everything from reaction stoichiometry and analytical method development to pharmacokinetic and pharmacodynamic modeling. This document, intended for a scientific audience, will delve into the theoretical calculations, experimental determination, and practical implications of these values.
Core Concepts: Molecular Weight vs. Exact Mass
Before presenting the specific data for 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride, it is crucial to distinguish between two often-confused but distinct concepts:
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Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's atoms, taking into account the natural isotopic abundance of the elements. It is expressed in grams per mole ( g/mol ) and is the value typically used for bulk calculations in a laboratory setting, such as preparing solutions of a specific molarity.
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Exact Mass: This is the mass of a molecule calculated from the mass of the most abundant isotope of each element. It is a theoretical value expressed in Daltons (Da) and is primarily used in high-resolution mass spectrometry to determine the elemental composition of a molecule.
The distinction is subtle but significant. For small molecules, the values are often close, but for larger molecules, the difference can be more pronounced. In the context of drug development, both values are indispensable.
Molecular Properties of 3-methyl-1-phenyl-1H-pyrazol-5-amine and its Salts
The parent compound, 3-methyl-1-phenyl-1H-pyrazol-5-amine, is a pyrazole derivative with the chemical formula C₁₀H₁₁N₃.[1] Its basic nature, owing to the amine group, allows for the formation of hydrochloride salts. While the monohydrochloride is commercially available, the dihydrochloride is also a potential, and in some cases, a preparable form of the compound. The addition of two equivalents of hydrogen chloride (HCl) results in the formation of the dihydrochloride salt.
Summary of Molecular Data
For clarity and ease of comparison, the molecular weight and exact mass for the free base, monohydrochloride, and dihydrochloride forms are summarized in the table below.
| Compound Form | Chemical Formula | Molecular Weight ( g/mol ) | Exact Mass (Da) |
| Free Base | C₁₀H₁₁N₃ | 173.21[1] | 173.0953[2] |
| Monohydrochloride | C₁₀H₁₁N₃·HCl | 209.68[3] | 209.0720 |
| Dihydrochloride | C₁₀H₁₁N₃·2HCl | 246.13 | 245.0487 |
Elucidation of Molecular Weight and Exact Mass
The determination of these core properties relies on both theoretical calculation and experimental verification.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the molecule, considering their natural isotopic abundances. For 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride (C₁₀H₁₁N₃·2HCl):
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Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol
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Hydrogen (H): 13 atoms (11 + 2) × 1.008 g/mol = 13.104 g/mol
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Nitrogen (N): 3 atoms × 14.007 g/mol = 42.021 g/mol
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Chlorine (Cl): 2 atoms × 35.453 g/mol = 70.906 g/mol
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Total Molecular Weight: 120.11 + 13.104 + 42.021 + 70.906 = 246.141 g/mol
The exact mass is calculated using the mass of the most abundant isotope for each element:
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¹²C: 10 × 12.000000 Da = 120.000000 Da
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¹H: 13 × 1.007825 Da = 13.101725 Da
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¹⁴N: 3 × 14.003074 Da = 42.009222 Da
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³⁵Cl: 2 × 34.968853 Da = 69.937706 Da
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Total Exact Mass: 120.000000 + 13.101725 + 42.009222 + 69.937706 = 245.048653 Da
The slight discrepancy between the calculated molecular weight here and in the summary table arises from rounding differences in the atomic weights used.
Experimental Workflow for Mass Spectrometry Analysis
High-resolution mass spectrometry (HRMS) is the gold standard for experimentally determining the exact mass of a compound. Below is a generalized protocol for the analysis of 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride.
Step-by-Step Protocol
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Sample Preparation:
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Accurately weigh approximately 1 mg of the dihydrochloride salt.
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Dissolve the sample in a suitable solvent, such as methanol or a mixture of acetonitrile and water, to a final concentration of 1 mg/mL.
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Perform serial dilutions to obtain a working concentration suitable for the mass spectrometer, typically in the range of 1-10 µg/mL.
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Instrumentation and Method Setup:
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Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
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Choose an appropriate ionization source. Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound due to the presence of basic nitrogen atoms.
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Set the mass range to scan for the expected m/z (mass-to-charge ratio) of the protonated free base ([M+H]⁺), which would be approximately 174.1026 Da.
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Ensure the instrument is properly calibrated using a known standard to achieve high mass accuracy.
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Data Acquisition:
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Infuse the sample solution into the mass spectrometer.
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Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.
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Data Analysis:
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Process the raw data to obtain the accurate m/z value of the most intense peak corresponding to the protonated molecule.
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The observed m/z will correspond to the free base of the compound with an additional proton, as the HCl adducts typically dissociate in the ESI source.
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Compare the experimentally determined exact mass with the theoretical exact mass of the [M+H]⁺ ion (174.1026 Da). The difference should be within a few parts per million (ppm) for confident identification.
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Logical Flow of Mass Spectrometry Analysis
Caption: Workflow for experimental mass determination.
Signaling Pathway of Scientific Inquiry
The process of characterizing a chemical compound like 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride follows a logical progression, beginning with theoretical understanding and culminating in experimental validation.
Caption: The logical flow of compound characterization.
Conclusion
The accurate determination of molecular weight and exact mass for 3-methyl-1-phenyl-1H-pyrazol-5-amine dihydrochloride is a foundational requirement for its advancement in any research or development pipeline. This guide has provided the theoretical values, a robust experimental protocol for their verification, and contextualized their importance. By adhering to these principles of meticulous chemical characterization, the scientific community can ensure the integrity and reproducibility of their research, ultimately accelerating the path from discovery to application.
References
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PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]
